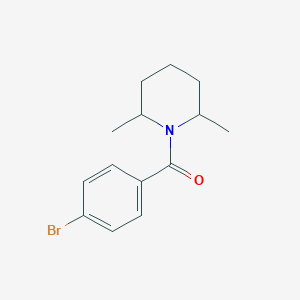
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-1,2,4,5-tetrazin-3-yl)methanol: is a chemical compound with the molecular formula C₁₀H₁₀N₄O It is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4,5-tetrazine with formaldehyde in the presence of a base to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethanal or 6-methyl-1,2,4,5-tetrazin-3-ylmethanoic acid.
Reduction: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethanol or 6-methyl-1,2,4,5-tetrazin-3-ylmethanamine.
Substitution: Formation of 6-methyl-1,2,4,5-tetrazin-3-ylmethyl halides or amines.
科学的研究の応用
Chemistry: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol involves its interaction with specific molecular targets. The tetrazine ring can participate in various chemical reactions, including cycloaddition and coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
類似化合物との比較
- (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanol
- (6-Methyl-1,2,4,5-tetrazin-3-yl)benzoic acid
- (6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine
Uniqueness: (6-Methyl-1,2,4,5-tetrazin-3-yl)methanol is unique due to the presence of a hydroxyl group attached to the tetrazine ring. This functional group allows for a wide range of chemical modifications, making it a versatile building block in synthetic chemistry. Additionally, its ability to form stable complexes with metal ions distinguishes it from other similar compounds.
特性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC名 |
(6-methyl-1,2,4,5-tetrazin-3-yl)methanol |
InChI |
InChI=1S/C4H6N4O/c1-3-5-7-4(2-9)8-6-3/h9H,2H2,1H3 |
InChIキー |
NQYNUTAOTJEAGL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)




![Methyl 3-(6-(dimethylamino)-2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14910982.png)
![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)


![n-(2-(5-Bromothiophen-2-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14911002.png)

![Ethyl 3-bromo-4,9-dihydro-2H-4,9-ethanobenzo[f]isoindole-1-carboxylate](/img/structure/B14911006.png)
